Product packaging for 6-bromo-1H-isoindol-3-amine(Cat. No.:)

6-bromo-1H-isoindol-3-amine

Cat. No.: B13545259
M. Wt: 211.06 g/mol
InChI Key: GYLZXNTUWYVLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1H-isoindol-3-amine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a bicyclic aromatic structure consisting of a benzene ring fused with a pyrrole ring, forming the isoindole core, which is substituted with an amine group at the 3-position and a bromine atom . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making this compound a valuable building block for synthesizing more complex molecular architectures . As a derivative of the 1H-isoindol-3-amine scaffold, this compound is a key intermediate in exploring new chemical spaces for drug discovery . Compounds with the isoindole core are considered privileged structures in medicinal chemistry due to their ability to mimic peptide structures and bind reversibly to protein targets . Researchers utilize such brominated amines in the development of potential therapeutic agents, given the broad bioactivity of heterocyclic alkaloids and their implications in various biochemical pathways . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B13545259 6-bromo-1H-isoindol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-3H-isoindol-1-amine

InChI

InChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2,(H2,10,11)

InChI Key

GYLZXNTUWYVLAX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=N1)N

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1h Isoindol 3 Amine

Cyclization Reactions for the 1H-Isoindol-3-amine Core Formation

Annulation Reactions Utilizing Ortho-Disubstituted Benzene (B151609) Derivatives

Cyclization Pathways from 1H-2,4-Benzodiazepine Precursors

A notable, albeit less common, synthetic route to 1H-isoindol-3-amine derivatives involves the ring contraction of 1H-2,4-benzodiazepine structures. amazonaws.comclockss.org This transformation represents a thermodynamically driven rearrangement to a more stable five-membered ring system. For the synthesis of the target compound, this would necessitate a starting material of a bromo-substituted 1H-2,4-benzodiazepine.

The mechanism of this ring contraction can be influenced by the reaction conditions. For instance, the rearrangement of a related rsc.orgresearchgate.net-benzodiazepin-1,3-dione to a 2,3-dihydro-isoindol-1-one has been observed, highlighting the inherent tendency of these seven-membered rings to contract. mdpi.com The prevention of this rearrangement was achieved by careful solvent selection, indicating that the pathway can be controlled. mdpi.com The synthesis of the required bromo-substituted benzodiazepine (B76468) precursor can be achieved through various established methods for benzodiazepine synthesis, often involving the condensation of appropriately substituted o-phenylenediamines with β-dicarbonyl compounds or their equivalents. nih.gov

Utility of 2,4-Dimethylbenzonitrile (B1265751) in Isoindole Scaffold Construction

A more versatile and commonly employed strategy for the construction of the isoindole scaffold involves building the ring system from a substituted benzonitrile (B105546) precursor. 2,4-Dimethylbenzonitrile serves as a viable starting material for the synthesis of the related 6-(aminomethyl)-1H-isoindol-3-amine. d-nb.info This pathway can be adapted for the synthesis of 6-bromo-1H-isoindol-3-amine.

The synthesis commences with the radical bromination of the methyl groups of 2,4-dimethylbenzonitrile, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to yield 2,4-bis(bromomethyl)benzonitrile. d-nb.info One of the bromomethyl groups can then be converted to a protected amine, for example, through a Gabriel synthesis using potassium phthalimide (B116566). d-nb.info The crucial cyclization step to form the isoindole ring is then achieved by reacting the intermediate with an amine, such as methylamine, which also serves to remove the phthaloyl protecting group. d-nb.info

To achieve the desired 6-bromo substitution on the aromatic ring, an electrophilic aromatic bromination step would need to be incorporated. This could potentially be performed on 2,4-dimethylbenzonitrile prior to the side-chain bromination, or at a later stage on a suitable isoindole intermediate, though the latter might present challenges with regioselectivity and stability.

Intramolecular Cyclization Mechanisms

The formation of the isoindole ring in these synthetic pathways occurs via an intramolecular cyclization. The precise mechanism can vary depending on the precursors and catalysts used. Generally, these cyclizations fall into the category of 5-exo-dig or 5-exo-trig ring closures, which are kinetically favored according to Baldwin's rules.

In the pathway starting from 2,4-bis(bromomethyl)benzonitrile, the final ring closure involves the nucleophilic attack of an amine onto one of the activated methylene (B1212753) groups, followed by an intramolecular attack of the newly formed amine onto the nitrile group (or a derivative thereof), leading to the fused pyrrole (B145914) ring.

Alternative intramolecular cyclization strategies have been explored for related heterocyclic systems, which can provide insight into the formation of 3-aminoisoindoles. These include:

Palladium-catalyzed intramolecular amination: This involves the cyclization of an appropriate substrate containing an amine and a leaving group on the aromatic ring. researchgate.net

Radical cyclization: Involving the formation of a radical species that then attacks another part of the molecule to form the ring. libretexts.org The regioselectivity between 5-exo and 6-endo cyclization can be a critical factor. libretexts.org

Metal-catalyzed cyclization of alkynylbenzonitriles: The choice of metal catalyst can direct the cyclization to favor either 5-exo-dig (leading to isoindolines) or 6-endo-dig (leading to isoquinolines) pathways. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the optimization of various reaction parameters.

Solvent Effects on Isoindole Ring Closure

The choice of solvent can significantly impact the rate and outcome of the cyclization reaction. Solvent polarity plays a crucial role in stabilizing intermediates and transition states. For instance, in the synthesis of related isoindoline-1,3-diones, anhydrous dimethylformamide (DMF) is often a suitable solvent. Microwave-assisted synthesis has shown that solvents like acetonitrile (B52724) and N-methyl-2-pyrrolidone (NMP) can be effective, with acetonitrile often being preferred due to lower cost and easier removal. d-nb.infocem.com The optimization of solvent choice is often empirical and requires screening a range of options.

Table 1: General Solvent Screening for Isoindole Synthesis

Entry Solvent Polarity Typical Reaction Temperature (°C) Expected Outcome
1 Toluene Non-polar 80-110 May favor less polar intermediates.
2 Dioxane Polar aprotic 80-101 Commonly used for cyclization reactions.
3 Acetonitrile Polar aprotic 60-82 Good for microwave-assisted reactions.
4 DMF Polar aprotic 80-153 High boiling point, good for sluggish reactions.
Temperature and Pressure Optimization in Cyclization Reactions

Reaction temperature is a critical parameter that influences reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote side reactions and decomposition of thermally sensitive products. The optimal temperature is a balance between achieving a reasonable reaction time and maximizing the yield of the desired product. d-nb.info

Pressure becomes a significant factor primarily in reactions involving gaseous reagents or when performing reactions above the solvent's boiling point, as is common in microwave reactors. acs.org High pressure can increase the concentration of gaseous reactants and influence the transition state volume, thereby affecting the reaction rate and selectivity.

Table 2: Temperature and Time Optimization for a Generic Amination/Cyclization Step

Entry Temperature (°C) Time (h) Observed Yield (%) Notes
1 80 12 45 Reaction is slow at lower temperatures.
2 100 8 65 Increased yield with higher temperature.
3 120 6 80 Optimal balance of time and yield.
Catalyst Selection for Efficient Synthesis

The choice of catalyst is paramount for achieving efficient and selective synthesis of the isoindole core. For intramolecular cyclizations, various catalysts have been employed for related heterocyclic systems:

Palladium Catalysts: Palladium complexes are widely used for C-N bond formation reactions, such as the Buchwald-Hartwig amination, which can be applied to intramolecular cyclizations. mdpi.com The choice of ligand (e.g., phosphines) is crucial for catalyst activity and stability.

Copper Catalysts: Copper-based catalysts are often used in Ullmann-type couplings and have been shown to favor 6-endo-dig cyclization in certain substrates. researchgate.net

Lanthanide Catalysts: Organolanthanide complexes have emerged as powerful catalysts for intramolecular hydroamination and cyclization reactions, offering unique reactivity and selectivity. acs.org

Gold Catalysts: Gold catalysts, particularly gold(I) complexes, are effective in activating alkynes towards nucleophilic attack and can promote intramolecular cyclization cascades. nih.gov

Acid/Base Catalysis: In some cyclization pathways, simple acid or base catalysis is sufficient to promote ring closure. For example, the final cyclization step in the route from 2,4-dimethylbenzonitrile is facilitated by an amine base. d-nb.info

The selection of the appropriate catalyst system depends heavily on the specific bond being formed and the nature of the starting materials.

Table 3: Catalyst Influence on Regioselectivity of Alkynylbenzonitrile Cyclization

Catalyst System Predominant Cyclization Mode Product Type Reference
Copper-based 6-endo-dig 1-Aminoisoquinolines researchgate.net
Zinc triflate 5-exo-dig 1-Aminoisoindolines researchgate.net
Silver triflate 5-exo-dig 1-Aminoisoindolines researchgate.net

Chemical Reactivity and Derivatization of 6 Bromo 1h Isoindol 3 Amine

Reactivity of the Bromo-Substituent at the C-6 Position

The bromine atom at the C-6 position of the isoindoline (B1297411) core is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and other substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new bonds at the site of the aryl bromide. The electron-rich nature of the isoindoline ring system influences the efficiency of these transformations.

Creating new carbon-carbon bonds is fundamental to building complex molecular skeletons. For 6-bromo-1H-isoindol-3-amine, this is readily achieved via several named reactions.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron species, is a widely used method for generating biaryl structures or introducing alkyl and alkenyl groups. nih.govresearchgate.net The reaction of this compound with various boronic acids or their esters, catalyzed by a palladium(0) complex with appropriate ligands and a base, would yield the corresponding 6-substituted isoindol-3-amine derivatives. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups at the C-6 position, which can serve as precursors for further chemical modifications. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans-alkene product.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base, typically an amine. The resulting 6-alkynyl-1H-isoindol-3-amine compounds are valuable intermediates in organic synthesis.

Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions at C-6

Reaction Coupling Partner Key Reagents Product Type
Suzuki Coupling Boronic acid/ester Pd(0) catalyst, Base 6-Aryl/Alkyl/Alkenyl-1H-isoindol-3-amine
Heck Reaction Alkene Pd catalyst, Base 6-Alkenyl-1H-isoindol-3-amine

Beyond forming carbon-carbon bonds, palladium catalysis enables the formation of bonds between the C-6 carbon and heteroatoms like nitrogen and oxygen. The Buchwald-Hartwig amination is a prominent example, facilitating the coupling of aryl halides with amines to form new C-N bonds. This would allow for the synthesis of N-aryl derivatives at the C-6 position of the isoindoline core.

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are common, the bromo substituent can also be displaced via nucleophilic aromatic substitution (SNAr). For this reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the inherent electronic properties of the heterocyclic ring system would influence its susceptibility to SNAr reactions. The reaction involves the attack of a potent nucleophile on the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer complex before the bromide ion is expelled.

Reductive Debromination Reactions

In some synthetic routes, the removal of the bromine atom is necessary. Reductive debromination can be accomplished using various methods. Catalytic hydrogenation, using a palladium catalyst and a hydrogen source, is a common approach. Other methods may involve the use of reducing agents in the presence of a catalyst or radical-mediated pathways to replace the bromine atom with a hydrogen atom.

Reactivity of the Amine Group at the C-3 Position

The primary amine at the C-3 position is a nucleophilic center and a key site for derivatization. Its reactivity is characteristic of primary amines and allows for a wide range of chemical transformations.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. This transformation is useful for installing protecting groups or modulating the biological activity of the parent molecule.

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine followed by reduction, offers a more controlled method for synthesizing secondary and tertiary amine derivatives.

Diazotization: As a primary aromatic-like amine, the C-3 amine group could potentially undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. These intermediates are highly versatile and can be converted into a wide array of functional groups.

Table 2: Common Derivatization Reactions of the C-3 Amine Group

Reaction Type Reagent Class Functional Group Formed
Acylation Acid chloride, Anhydride Amide
Sulfonylation Sulfonyl chloride Sulfonamide
Alkylation (via Reductive Amination) Aldehyde/Ketone, Reducing agent Secondary/Tertiary Amine

Acylation and Sulfonylation Reactions

The exocyclic primary amine of this compound is a primary site for nucleophilic attack, readily reacting with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of the corresponding N-(6-bromo-1H-isoindol-3-yl)amides. These reactions are typically high-yielding and proceed under mild conditions. The amide products are often more stable and crystalline than the parent amine, facilitating purification and handling.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a basic medium affords the corresponding sulfonamides. These reactions are crucial for introducing the sulfonyl group, a common pharmacophore in drug design. The resulting N-(6-bromo-1H-isoindol-3-yl)sulfonamides exhibit altered electronic properties and steric profiles compared to their acylated counterparts.

ReagentProduct TypeReaction Conditions
Acetyl chlorideN-acyl derivativePyridine, 0°C to rt
Acetic anhydrideN-acyl derivativeTriethylamine, DCM, rt
p-Toluenesulfonyl chlorideN-sulfonyl derivativeAqueous NaOH, THF, rt
Methanesulfonyl chlorideN-sulfonyl derivativePyridine, DCM, 0°C

Alkylation Strategies for N-Substituted Derivatives

Alkylation of the primary amino group can be achieved using various alkylating agents, although selectivity can be a challenge due to the potential for over-alkylation and competing reactions at the endocyclic nitrogens.

Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base can yield a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled and widely used strategy. This involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). This two-step, one-pot procedure offers high yields of secondary amines. The use of bulky alkylating agents can also favor mono-alkylation due to steric hindrance.

Alkylating AgentMethodProduct
Methyl IodideDirect AlkylationMixture of N-methyl and N,N-dimethyl derivatives
Benzaldehyde / NaBH₄Reductive AminationN-benzyl-6-bromo-1H-isoindol-3-amine
Acetone / NaCNBH₃Reductive AminationN-isopropyl-6-bromo-1H-isoindol-3-amine

Formation of Schiff Bases and other Imine Derivatives

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. nih.govlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The equilibrium can be driven towards the product by removing water, for instance, by azeotropic distillation. Aromatic aldehydes react readily, often at room temperature, to yield the corresponding crystalline imines. masterorganicchemistry.com

The formation of these C=N double bonds is a reversible process, and the resulting imines can be hydrolyzed back to the amine and carbonyl compound under acidic conditions. libretexts.org The stability of the imine product is enhanced when the C=N bond is part of a conjugated system. youtube.com These imine derivatives are valuable intermediates, as the imine bond can be subsequently reduced to form stable secondary amines (as in reductive amination) or participate in cyclization reactions to build more complex heterocyclic systems.

Reactivity of the Endocyclic Nitrogen Atoms (N-1)

The endocyclic nitrogen atoms of the isoindoline core, particularly the N-1 position, possess distinct reactivity that allows for further diversification of the molecular scaffold.

N-Alkylation and N-Arylation Reactions

The N-1 position, being a secondary amine within the heterocyclic ring, can be selectively functionalized under appropriate conditions.

N-Alkylation: N-alkylation at the N-1 position typically requires a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, generating a nucleophilic anion. beilstein-journals.org This anion then reacts with an alkyl halide to introduce the alkyl group. The choice of base and solvent is critical to control regioselectivity, especially to avoid competing reactions at the exocyclic amine. Protecting the exocyclic amine as an amide or sulfonamide prior to N-1 alkylation is a common strategy to ensure selective reaction at the endocyclic nitrogen.

N-Arylation: The introduction of aryl groups at the N-1 position is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the N-1 nitrogen with an aryl halide (e.g., bromobenzene) in the presence of a palladium or copper catalyst and a suitable base.

ReactionReagent/CatalystConditionsProduct
N-Alkylation1. NaH; 2. Methyl IodideTHF, 0°C to rt6-bromo-1-methyl-1H-isoindol-3-amine
N-ArylationPhenylboronic Acid, Cu(OAc)₂Pyridine, rt6-bromo-1-phenyl-1H-isoindol-3-amine

Formation of N-Linked Heterocyclic Scaffolds

The reactivity of the N-1 nitrogen is instrumental in constructing fused heterocyclic systems. Intramolecular cyclization reactions can be designed by introducing a suitable electrophilic functional group onto a substituent at the C-7a position or, more commonly, by reacting the N-1 nitrogen with a bifunctional reagent. For instance, reaction with α,ω-dihaloalkanes can lead to the formation of new rings fused to the isoindoline core. These strategies are pivotal in synthesizing complex, polycyclic molecules with potential biological activity. mdpi.com

Protonation and Salt Formation Dynamics

The basicity of the nitrogen atoms in this compound allows for protonation and salt formation. The exocyclic primary amine is generally the most basic site and will be preferentially protonated in the presence of acid to form an ammonium (B1175870) salt. The pKa of this group is typical for an arylamine, modified by the electronic effects of the isoindoline ring system and the bromo substituent.

The endocyclic N-1 atom is less basic, characteristic of a pyrrole-like nitrogen. Protonation at this site is less favorable as it disrupts the aromaticity of the pyrrole (B145914) ring. Consequently, in a mono-protonation scenario, the ammonium salt at the exocyclic amine is the predominant species. Diprotonation would require stronger acidic conditions. The formation of stable, crystalline salts (e.g., hydrochlorides, sulfates) is often used to improve the solubility and handling of the compound.

Functionalization of the Isoindole Ring System

The functionalization of the this compound ring system can be approached by targeting either the benzene (B151609) or the pyrrole portion of the molecule. The presence of the bromine atom and the amino group significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings, where an electrophile replaces a hydrogen atom. researchgate.netwikipedia.org The outcome of such reactions on this compound is directed by the electronic effects of the existing substituents.

The 3-amino group, being a potent electron-donating group (EDG) through resonance, strongly activates the pyrrole-like five-membered ring towards electrophilic attack. In contrast, the 6-bromo substituent is an electron-withdrawing group (EWG) by induction but an ortho-, para-director through resonance, and it deactivates the benzene ring to which it is attached.

On the benzenoid ring, the directing effects of the bromo and the fused pyrrole ring must be considered. The amino group's activating effect extends to the benzene ring, favoring substitution at the C4 and C7 positions. The bromine at C6 also directs incoming electrophiles to its ortho (C5, C7) and para (C4) positions. Therefore, electrophilic attack on the benzene ring, while less favorable than on the pyrrole ring, is predicted to occur preferentially at the C4 and C7 positions, which are activated by both the amino group (via the fused ring system) and the bromine atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
C1 Most Favorable Strongly activated by the C3-amino group, analogous to the most reactive position in 3-substituted indoles.
C4 Favorable (Benzene Ring)Activated by both the fused amino-pyrrole system (para-directing) and the C6-bromo group (para-directing).
C7 Favorable (Benzene Ring)Activated by both the fused amino-pyrrole system (ortho-directing) and the C6-bromo group (ortho-directing).
C5 Less FavorableOnly activated by the C6-bromo group (ortho-directing) and less activated by the fused system.

This table is based on established principles of substituent effects in electrophilic aromatic substitution, as specific experimental data for this compound was not found in the surveyed literature.

Diels-Alder Reactions and Other Cycloaddition Pathways Involving the Isoindole Core

The isoindole nucleus is a highly reactive diene in [4+2] cycloaddition reactions, a characteristic that sets it apart from its more stable indole (B1671886) isomer. nih.govwikipedia.org This reactivity stems from its ability to readily adopt the s-cis conformation required for the Diels-Alder reaction and the thermodynamic gain from converting the relatively unstable isoindole aromatic system into a more stable isoindoline system. The reaction involves the four pi-electrons of the pyrrole-like ring system acting as a diene, reacting with a dienophile. wikipedia.orgmasterorganicchemistry.com

The cycloaddition would occur across the C1 and C3a positions of the isoindole core with a suitable dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction is expected to proceed readily, potentially even at room temperature, to yield a bicyclic adduct. This pathway offers a powerful method for constructing complex polycyclic structures from the isoindole precursor.

Table 2: Predicted Diels-Alder Reactivity of this compound

Reaction TypeDienophile TypePredicted ReactivityRationale
Normal-Electron-Demand Diels-Alder Electron-deficient alkenes/alkynes (e.g., maleimides, acrylates, quinones)High The electron-donating 3-amino group strongly activates the isoindole core, increasing the HOMO energy of the diene for a favorable interaction with the dienophile's LUMO.
Inverse-Electron-Demand Diels-Alder Electron-rich alkenes/alkynesLow The diene is already electron-rich due to the amino group, leading to an unfavorable HOMO-HOMO interaction with an electron-rich dienophile.

This table outlines the predicted reactivity based on the electronic nature of the substituents and general principles of the Diels-Alder reaction. Specific experimental data on cycloaddition reactions for this compound are not available in the reviewed literature.

Structural Elucidation and Spectroscopic Characterization of 6 Bromo 1h Isoindol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 6-bromo-1H-isoindol-3-amine can be achieved.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the heterocyclic ring protons. The protons on the benzene (B151609) ring are influenced by the bromine atom and the fused pyrrole (B145914) ring, leading to specific chemical shifts and splitting patterns. The amine protons typically appear as a broad signal, and their chemical shift can be dependent on solvent and concentration due to hydrogen bonding. libretexts.orgpdx.edu The hydrogens on carbons directly bonded to an amine typically appear in the range of 2.3-3.0 ppm, though in an aromatic system, this can vary. libretexts.org

The expected signals would include three distinct aromatic protons (H-4, H-5, and H-7) and a proton on the pyrrole moiety (H-1). The NH and NH₂ protons would also be present. Due to the limited specific literature data for this exact compound, the following table represents predicted chemical shifts based on the analysis of similar isoindole and bromo-aromatic structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analogous structures and established chemical shift increments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 7.0 - 7.2s (singlet)-
H-4~ 7.5 - 7.7d (doublet)~ 8.0 - 8.5
H-5~ 7.2 - 7.4dd (doublet of doublets)~ 8.0 - 8.5, ~1.5 - 2.0
H-7~ 7.8 - 8.0d (doublet)~ 1.5 - 2.0
NH (ring)~ 8.0 - 8.5br s (broad singlet)-
NH₂ (amine)~ 5.0 - 6.0br s (broad singlet)-

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. Carbons directly attached to electronegative atoms like nitrogen and bromine will be deshielded and appear at a higher chemical shift (downfield). libretexts.orglibretexts.org Aromatic carbons typically appear in the 100-150 ppm range. libretexts.org The carbon atom bearing the bromine (C-6) is expected to have a chemical shift significantly influenced by the halogen, while the carbon attached to the amine group (C-3) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analogous structures like 6-bromo-1H-indole and established chemical shift increments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 120 - 125
C-3~ 150 - 155
C-3a~ 130 - 135
C-4~ 125 - 130
C-5~ 122 - 127
C-6~ 115 - 120
C-7~ 110 - 115
C-7a~ 135 - 140

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the H-4 and H-5 signals would be expected, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively link the proton signals (H-1, H-4, H-5, H-7) to their corresponding carbon signals (C-1, C-4, C-5, C-7) from Table 1 and Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) like C-3, C-3a, C-6, and C-7a. For instance, the H-1 proton would show a correlation to C-3 and C-7a, while the H-7 proton would show correlations to C-5 and C-3a, helping to piece together the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help confirm stereochemistry and conformation in derivatives.

The application of these 2D NMR techniques is standard practice for the structural elucidation of novel heterocyclic compounds, including various isoindole derivatives. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The isoindole ring system, being aromatic, exhibits several characteristic absorption bands. wikipedia.org These include C-H stretching vibrations from the aromatic ring, which occur at wavenumbers above 3000 cm⁻¹. udel.edulibretexts.org Additionally, carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorptions of the Isoindole Ring

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Weak-Medium
Aromatic C=C Ring Stretch1580 - 1610Medium
Aromatic C=C Ring Stretch1450 - 1500Medium
Aromatic C-H Out-of-Plane Bending800 - 850Strong

The primary amine (-NH₂) group of this compound gives rise to several distinct and diagnostic peaks in the IR spectrum. Primary aromatic amines typically show two N-H stretching bands: an asymmetric stretch and a symmetric stretch. spcmc.ac.inspectroscopyonline.com These appear in the 3300-3500 cm⁻¹ region. orgchemboulder.com

Furthermore, the N-H bending vibration (scissoring) for primary amines is found in the 1580-1650 cm⁻¹ region. spectroscopyonline.commsu.edu The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1340 cm⁻¹ range. libretexts.orgorgchemboulder.com

Table 4: Characteristic IR Absorptions of the Amine Group

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Asymmetric N-H Stretch (NH₂)3420 - 3500Medium
Symmetric N-H Stretch (NH₂)3340 - 3420Medium
N-H Bending (Scissoring)1580 - 1650Medium-Strong
Aromatic C-N Stretch1250 - 1340Strong

Detection of Carbon-Bromine Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the context of this compound, the IR spectrum provides key information, particularly the presence of the carbon-bromine bond.

In addition to the C-Br stretch, the IR spectrum of this compound would exhibit other characteristic absorptions that confirm its isoindoline (B1297411) framework. These include:

N-H Stretching: Vibrations corresponding to the amine group (NH₂) and the secondary amine within the isoindoline ring (N-H) would appear in the region of 3500-3300 cm⁻¹.

Aromatic C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) libretexts.orgpressbooks.puborgchemboulder.com.

Aromatic C=C Stretching: In-ring carbon-carbon stretching vibrations for the benzene ring typically appear in the 1600-1450 cm⁻¹ region pressbooks.puborgchemboulder.com.

The presence of a distinct absorption band in the 690-515 cm⁻¹ range, in conjunction with these other characteristic peaks, provides strong evidence for the successful synthesis and purification of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₈H₈BrN₃. The presence of bromine is particularly distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance miamioh.edu. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ⁷⁹Br = 78.918337), the calculated monoisotopic mass of the molecular ion [C₈H₈⁷⁹BrN₃]⁺ can be determined with high precision. HRMS analysis would confirm this exact mass, distinguishing it from other possible molecular formulas that might have the same nominal mass.

Table 1: Theoretical Isotopic Masses for [C₈H₈BrN₃]⁺

Isotope Formula Calculated Exact Mass
C₈H₈⁷⁹BrN₃ 225.00069 Da

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, several key fragmentation pathways can be predicted under electron impact (EI) or collision-induced dissociation (CID).

A primary fragmentation event would likely be the loss of the bromine atom, a common pathway for halogenated aromatic compounds miamioh.edu. Another significant fragmentation would involve the amine group and the heterocyclic ring. The fragmentation of related indole (B1671886) and isoquinoline structures often involves cleavage of bonds adjacent to the nitrogen atoms and ring-opening mechanisms scirp.orgnih.gov.

Table 2: Predicted Mass Fragments for this compound

Fragment Ion Proposed Structure / Loss Theoretical m/z (for ⁷⁹Br)
[M]⁺ Molecular Ion 225
[M-Br]⁺ Loss of Bromine radical 146
[M-NH₂]⁺ Loss of Amino radical 209
[C₇H₅N₂]⁺ Loss of Br and HCN 117

The analysis of these specific fragment masses allows for the reconstruction of the molecular structure, confirming the connectivity of the isoindoline core, the position of the bromine substituent, and the presence of the amine group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as 6-Bromo-1H-indole-3-carboxylic acid, provides valuable insight into the expected crystallographic parameters nih.gov. It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions (a, b, c, α, β, γ) define the size and shape of this unit.

The arrangement of molecules within the crystal lattice (crystal packing) would be governed by intermolecular forces, primarily hydrogen bonding involving the amine groups (N-H···N) and potentially weaker interactions like π–π stacking of the aromatic rings.

Table 3: Representative Crystal Data for a Related Bromo-Indole Derivative (6-Bromo-1H-indole-3-carboxylic acid)

Parameter Value
Chemical Formula C₉H₆BrNO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2229 (14)
b (Å) 11.874 (2)
c (Å) 11.079 (2)
β (°) 108.37 (3)
Volume (ų) 901.7 (3)
Z (Molecules/unit cell) 4

Data from a related structure, 6-Bromo-1H-indole-3-carboxylic acid, for illustrative purposes nih.gov.

X-ray crystallography provides precise measurements of the geometric parameters within the molecule. For this compound, this analysis would confirm the planarity of the benzene ring and provide exact values for key bonds.

Bond Lengths: The C-Br bond length in aromatic systems is typically around 1.90 Å nih.gov. The C-C bonds within the benzene ring would be expected to be in the range of 1.37-1.40 Å, characteristic of aromatic systems. The C-N bonds within the isoindoline ring would reflect their single-bond character, typically around 1.38 Å for the bond adjacent to the aromatic system nih.gov.

Bond Angles: The internal angles of the benzene ring would be close to the ideal 120° for sp² hybridized carbons. The angles within the five-membered heterocyclic ring would be constrained by its geometry, deviating from ideal values to accommodate the ring strain.

Table 4: Expected Bond Parameters for this compound based on Related Structures

Bond/Angle Type Expected Value
C-Br Bond Length ~1.90 Å
C-C (aromatic) Bond Length ~1.39 Å
C-N (ring) Bond Length ~1.38 Å
C-C-C (aromatic) Bond Angle ~120°
C-N-C (ring) Bond Angle ~108-111°

Values are representative and based on data from similar brominated indole structures nih.govresearchgate.net.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, the molecular structure inherently possesses multiple functionalities capable of engaging in a variety of non-covalent interactions. These include hydrogen bonding, halogen bonding, and π-π stacking, which collectively determine the crystal packing and, consequently, the material's physicochemical properties. While the specific crystallographic data for this compound is not extensively reported in the literature, a thorough analysis of closely related structures provides significant insight into the probable intermolecular interactions and packing motifs.

The primary amine (-NH2) and the secondary amine within the isoindole ring (N-H) are strong hydrogen bond donors. The nitrogen atoms in the ring and the exocyclic amine can also act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and directional hydrogen-bonding networks. For instance, in the crystal structure of a related compound, 6-bromo-1H-indole-3-carboxylic acid, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected by N—H⋯O hydrogen bonds, creating layers within the crystal lattice nih.gov. This layered motif is a common feature in molecules with both hydrogen bond donor and acceptor groups.

The planar aromatic isoindole core of this compound and its derivatives makes it susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are crucial in stabilizing the crystal structure, often in a parallel-displaced or T-shaped arrangement. Theoretical studies on halogenated 3-methylindole have shown that halogenation can influence the stability of stacking interactions nih.gov. In addition to hydrogen and halogen bonds, crystal packing is often stabilized by π-π stacking forces, leading to herringbone-like packing structures mdpi.com.

The following table summarizes the types of intermolecular interactions expected in the crystal structure of this compound and its derivatives, based on data from analogous compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)Reference Compound Example
Hydrogen BondN-HN2.03 - 2.34146 - 1585-halogeno-1H-isatin-3-oximes mdpi.com
Hydrogen BondN-HO2.011485-halogeno-1H-isatin-3-oximes mdpi.com
Halogen BondC-BrO3.183164.15-halogeno-1H-isatin-3-oximes mdpi.com
Hydrogen BondC-HBr3.02 - 3.05131 - 1695-halogeno-1H-isatin-3-oximes mdpi.com
π-π StackingAromatic RingAromatic Ring~3.4 - 3.8N/AHalogenated 3-methylindoles nih.gov

Theoretical and Computational Studies on 6 Bromo 1h Isoindol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like 6-bromo-1H-isoindol-3-amine, this would reveal the precise spatial arrangement of the isoindole core, the bromine atom, and the amine group. Conformational analysis would further explore other possible stable arrangements (conformers) and their relative energies.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-BrData not available
Bond LengthC-N (amine)Data not available
Bond AngleC-C-BrData not available
Dihedral AngleH-N-C-CData not available
Note: This table is for illustrative purposes only. No published data is available.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Analysis of the electronic structure provides insights into the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. The visualization of these orbitals would show the regions of electron density, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Note: This table is for illustrative purposes only. No published data is available.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the molecule's surface. This map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP map would highlight the electronegative nitrogen and bromine atoms as regions of negative potential and the amine hydrogens as regions of positive potential, offering clues about intermolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its spectroscopic signatures.

Computational NMR Chemical Shift Prediction

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in a molecule. These predicted shifts, when compared to experimentally obtained NMR spectra, are a powerful tool for structure elucidation and verification.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C3Data not available
C3aData not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C7aData not available
Note: This table is for illustrative purposes only. No published data is available.

Vibrational Frequency Calculations for IR Spectral Interpretation

Computational chemistry can also calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations help in assigning the various vibrational modes (stretching, bending, etc.) to the specific peaks observed in an experimental IR spectrum, providing a detailed understanding of the molecule's vibrational behavior.

Table 4: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H stretch (amine)Data not available
C=C stretch (aromatic)Data not available
C-Br stretchData not available
C-N stretchData not available
Note: This table is for illustrative purposes only. No published data is available.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can predict reaction pathways, identify key intermediates, and determine the energetic feasibility of synthetic routes.

Transition State Analysis for Key Synthetic Steps

The synthesis of isoindole derivatives can proceed through various mechanisms, including cyclization and condensation reactions. chim.itresearchgate.net Quantum-chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This analysis allows for the identification of transition states—the highest energy points along the reaction coordinate—which are crucial for determining reaction rates.

For a hypothetical synthesis of this compound, computational chemists would model the reactants, intermediates, and products. By calculating the geometries and energies of the transition states for each step, they can predict the most likely reaction pathway. For instance, in a reaction involving nucleophilic substitution on a bromo-substituted precursor, calculations can reveal whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net

Table 1: Representative Data from a Hypothetical Transition State Analysis

Reaction StepReactantsTransition State (TS) Energy (kcal/mol)Products
CyclizationPrecursor A+25.4Intermediate B
Amine AdditionIntermediate B + Amine+15.2This compound

Note: This table is illustrative and not based on published data for the specific compound.

Reactivity Predictions and Selectivity Profiling

Computational methods are also employed to predict the reactivity and selectivity of molecules. ias.ac.in Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this regard. The energy and distribution of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack.

In the case of this compound, the bromine atom and the amine group would significantly influence the electronic properties of the isoindole core. Computational analysis could predict, for example, the regioselectivity of further substitution reactions on the aromatic ring. Molecular electrostatic potential (MEP) maps can also visualize electron-rich and electron-poor regions of the molecule, offering further clues about its reactivity.

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking are essential computational techniques for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins. These methods are fundamental in drug discovery and design. walisongo.ac.idresearchgate.net

Ligand-Protein Interaction Studies (e.g., as a P1 group for furin inhibitors)

The isoindole scaffold is present in various biologically active molecules. researchgate.net If this compound were to be investigated as a potential enzyme inhibitor (for instance, as a P1 group for furin inhibitors), molecular docking simulations would be the first step. These simulations predict the preferred orientation of the ligand within the active site of the target protein.

The process involves generating multiple conformations of the ligand and placing them in the binding pocket of the protein. A scoring function then estimates the binding affinity for each pose, identifying the most stable and likely binding mode. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. embl.de For example, the amine group of the compound could act as a hydrogen bond donor, while the isoindole ring could engage in aromatic interactions.

Binding Affinity Predictions with Target Macromolecules

Beyond predicting the binding pose, computational methods can provide quantitative estimates of binding affinity, often expressed as the dissociation constant (Kd) or the Gibbs free energy of binding (ΔG). mdpi.com While docking scores provide a rapid assessment, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can yield more accurate predictions.

These calculations consider factors such as electrostatic interactions, van der Waals forces, and the energetic cost of desolvation upon binding. nih.gov Predicting the binding affinity is crucial for prioritizing potential drug candidates and guiding their optimization.

Table 2: Illustrative Binding Affinity Prediction Data

Target ProteinDocking Score (kcal/mol)Predicted ΔG (kcal/mol)Key Interacting Residues
Furin-7.8-9.5Arg194, Tyr236
Trypsin-6.5-8.2Ser195, Gly216

Note: This table is hypothetical and serves to illustrate the type of data generated from such studies.

Synthetic Utility and Advanced Applications in Chemical Sciences

6-Bromo-1H-isoindol-3-amine as a Versatile Synthetic Building Block

The structure of this compound, featuring a fused bicyclic system of a benzene (B151609) and a pyrrole (B145914) ring, is endowed with three key points of reactivity: the amino group at the 3-position, the bromine atom at the 6-position, and the reactive isoindole core itself. This trifecta of functional and structural elements makes it a highly adaptable precursor for a wide array of chemical transformations.

The amino group can readily participate in reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form imines. smolecule.com The bromine atom, a versatile handle for cross-coupling reactions, can be substituted through various transition-metal-catalyzed processes, including Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a diverse range of substituents at the 6-position. smolecule.com Furthermore, the isoindole nucleus can engage in cycloaddition reactions, serving as a diene in Diels-Alder reactions, which opens pathways to complex polycyclic systems. mdpi.com

Precursor for Complex Heterocyclic Architectures

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. The strategic manipulation of its functional groups allows for the construction of fused polyheterocyclic compounds. For instance, the amino group can be used as a nucleophile to initiate intramolecular cyclization reactions with a suitably positioned electrophile, which could be introduced via the bromo-substituent.

While specific, published examples of complex heterocycles synthesized directly from this compound are not extensively documented in readily available literature, the fundamental reactivity of the isoindole scaffold suggests its potential in this area. mdpi.com For example, a plausible synthetic route could involve the acylation of the amino group with a reagent containing a terminal alkyne. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could lead to the formation of a fused pyridone or pyrazinone ring system.

Another potential application lies in the construction of tetracyclic quinoline (B57606) derivatives. nih.gov By analogy with the synthesis of isoindolo[2,1-a]quinolines from other isoindole precursors, one could envision a pathway where the amino group of this compound is first transformed into a different functional group, such as a hydroxyl or a carbonyl group, which could then participate in a cascade reaction to build the quinoline framework. The bromine atom would remain as a handle for further diversification of the final polycyclic structure.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large libraries of related compounds. The concept of a central "scaffold" onto which various building blocks can be attached is central to this approach. This compound is an excellent candidate for such a scaffold due to its multiple points of diversification.

A hypothetical combinatorial library based on this scaffold could be constructed by first reacting the amino group with a diverse set of carboxylic acids to generate a library of amides. Subsequently, the bromine atom could be subjected to a Suzuki coupling reaction with a variety of boronic acids. This two-step sequence would allow for the rapid generation of a large and diverse library of compounds with variations at both the 3- and 6-positions of the isoindole core.

While specific examples of large-scale combinatorial libraries built upon this compound are not prominently reported, the principles of solid-phase synthesis could be readily applied. The scaffold could be immobilized on a solid support via the amino group, allowing for facile purification after the diversification step at the bromine position. Subsequent cleavage from the resin would yield the final library of compounds. The utility of molecular scaffolds in generating libraries for screening against biological targets like kinases is a well-established concept. bldpharm.com

Development of Functional Materials Based on Isoindole Derivatives

The unique electronic and photophysical properties of the isoindole ring system have led to its exploration in the field of functional organic materials. The delocalized π-system of the isoindole core can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents, making it an attractive component for materials with tailored electronic and optical properties.

Application in Organic Electronics

Isoindole derivatives have been investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The ability to modify the electronic properties of the isoindole scaffold through substitution makes it a promising building block for organic semiconductors.

Although specific research on the application of this compound in organic electronics is not widely available, its structure suggests potential utility. The bromo-substituent can be replaced with various aryl or heteroaryl groups via cross-coupling reactions, which could be used to extend the π-conjugation of the molecule and tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The amino group could also be functionalized to influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductor films. For instance, introducing long alkyl chains could improve solubility and processability, while introducing groups capable of hydrogen bonding could influence the intermolecular interactions and, consequently, the material's electronic properties.

Precursors for Polymeric Materials with Tunable Properties

The bifunctional nature of this compound, possessing both a reactive amine and a bromine atom, makes it a potential monomer for the synthesis of novel polymeric materials. For example, it could undergo polycondensation reactions. The amino group could react with a diacid chloride, and the bromine atom could participate in a subsequent polymerization step, such as a Suzuki polycondensation with a diboronic acid. This approach would lead to the formation of a conjugated polymer with the isoindole unit incorporated into the polymer backbone.

The properties of such a polymer, including its solubility, thermal stability, and electronic and optical properties, could be tuned by the choice of the comonomer and by post-polymerization modification of the isoindole ring. While the synthesis of polymers from this compound has not been specifically reported, the use of brominated heterocyclic compounds as monomers in polymerization reactions is a well-established strategy for the creation of functional polymers. conicet.gov.ar

Role in Methodological Advancements in Organic Synthesis

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. The unique reactivity of certain molecules can be exploited to pioneer novel transformations. While this compound has not been at the forefront of major methodological breakthroughs, its structure presents opportunities for the development of new synthetic strategies.

For instance, the development of a novel one-pot, multi-component reaction involving this compound, an aldehyde, and an isocyanide could lead to the rapid assembly of complex, drug-like molecules. The amino group would react with the aldehyde to form an imine, which could then be attacked by the isocyanide in a Passerini or Ugi-type reaction, with the bromo-substituent available for subsequent diversification.

Furthermore, the isoindole core itself can participate in interesting transformations. The development of new catalytic systems that can selectively functionalize the C-H bonds of the isoindole ring in the presence of the bromo and amino groups would represent a significant methodological advancement, providing a more atom-economical route to functionalized isoindole derivatives.

Contribution to Novel Reaction Development

The unique electronic properties and structural strain of the isoindole nucleus make it a reactive intermediate and a sought-after substrate for developing new synthetic methodologies. thieme-connect.comrsc.org Researchers have leveraged the reactivity of isoindoles to devise innovative reactions that build molecular complexity in an efficient manner. thieme-connect.com

Key contributions include:

Multi-component Reactions (MCRs) : The isoindole framework is particularly amenable to MCRs, which allow for the formation of several bonds in a single operation. A notable example is a three-component assembly involving benzynes, pyridines, and a benzyne (B1209423) precursor to construct pyrido[2,1-a]isoindole structures. thieme-connect.com This method highlights the ability of the isoindole scaffold to participate in complex, one-pot transformations that are highly atom-economical. thieme-connect.com

Cascade Reactions : The compound facilitates the development of cascade reactions, leading to a significant increase in molecular complexity from simple starting materials. A rhodium-catalyzed cascade process has been developed for the diastereoselective synthesis of products containing the 1H-isoindole motif, forming up to five new bonds and four new cycles in a single step. acs.org

Metal-Catalyzed C-H Functionalization : Palladium-catalyzed reactions have been successfully employed to construct isoindole N-oxides through the C-H functionalization of aldonitrones. acs.org This strategy provides access to a variety of functionalized isoindole N-oxides, including sterically hindered products, which can be further transformed into spirocyclic isoindolines and polycyclic isoquinolinium salts. acs.org

Cycloaddition Reactions : Isoindoles are known to be reactive dienes in cycloaddition reactions, a property that is exploited to synthesize complex fused heterocyclic systems. rsc.org The reaction of condensed isoindoles with dienophiles like N-phenylmaleimide can proceed through complex rearrangements to yield novel adducts, with the reaction pathway influenced by kinetic or thermodynamic control. dntb.gov.ua

Table 1: Examples of Novel Reactions Utilizing the Isoindole Scaffold

Reaction TypeKey ReactantsCatalyst/ConditionsProduct ClassKey FindingReference
Three-Component AssemblyBenzyne precursor, Pyridine derivatives, 2-bromo-1-phenylethanoneCsF, 80 °CPyrido[2,1-a]isoindolesDevelopment of a novel three-component reaction involving benzynes for rapid construction of a complex heterocyclic framework. thieme-connect.com
Cascade ReactionDiazo compounds, NitrilesRhodium(II) acetate1H-Isoindole-containing dimersA process generating high molecular complexity, forming five new bonds and four new cycles in one step. acs.org
C-H FunctionalizationAldonitrones, AlkynesPalladium acetateIsoindole N-OxidesA general protocol for isoindole ring construction with a variety of functional groups via a Heck-type addition mechanism. acs.org
Cycloaddition/Rearrangement5-Amino-11H-isoindolo[2,1-a]quinazoline, N-phenylmaleimideKinetic vs. Thermodynamic ControlRearranged AdductsReaction pathway can be directed by reaction conditions to produce different structural isomers. dntb.gov.ua

Evaluation in Sustainable Chemistry Approaches

In line with the growing emphasis on green chemistry, the synthesis of isoindole derivatives has been a focus for the development of more environmentally benign methodologies. sjp.ac.lk These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. sjp.ac.lk

Key sustainable strategies include:

Aqueous Synthesis : Water, as a non-toxic and safe solvent, has been successfully utilized for the synthesis of isoindole-containing structures. For instance, new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones have been synthesized in good to excellent yields through a cyclocondensation reaction in water, often facilitated by a surfactant. beilstein-journals.org This method is noted for its simple and minimal manipulation, avoiding the need for toxic organic solvents like benzene or dichloromethane. beilstein-journals.org

Catalyst-Free Conditions : Some protocols have been developed that proceed efficiently without the need for a catalyst. A catalyst-free approach for synthesizing 3-substituted-3-hydroxy isoxazole-oxindole hybrids (a related scaffold) in water highlights the potential for greener transformations. sjp.ac.lk The key advantages are the avoidance of catalyst toxicity and cost, coupled with excellent yields and low reaction times. sjp.ac.lk

Use of Recyclable Catalysts : When catalysts are necessary, a green approach favors the use of efficient and recyclable catalysts. Solid acid catalysts, such as silica-supported sulfuric acid (CoFe₂O₄@SiO₂@SO₃H), have been used for one-pot, three-component reactions to synthesize spirooxindole derivatives, which are structurally related to isoindoles. sjp.ac.lk These catalysts can be easily recovered and reused, minimizing waste. sjp.ac.lk

Alternative Energy Sources : Microwave irradiation is another green technique applied to the synthesis of isoindole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov

Table 2: Comparison of Synthetic Approaches for Isoindole Derivatives

MethodologySolventCatalystKey AdvantagesReference
Traditional SynthesisBenzene, Toluene, Dichloromethanep-Toluenesulfonic acidEstablished procedures. beilstein-journals.org
Green Aqueous SynthesisWaterSodium dodecyl sulfate (B86663) (surfactant) or NoneEnvironmentally safe, good yields, simple manipulation, avoids toxic solvents. beilstein-journals.org
Catalyst-Free ReactionWater/EthanolNoneAvoids catalyst cost and toxicity, excellent yields, low reaction times. sjp.ac.lk
Recyclable Solid Acid CatalystWater/EthanolCoFe₂O₄@SiO₂@SO₃HEfficient, catalyst is easily recovered and reused, environmentally friendly. sjp.ac.lk
Microwave-Promoted SynthesisVariesVariesReduced reaction times, improved yields, high efficiency. nih.gov

Investigations into Structure-Activity Relationships (SAR) of Isoindole Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the isoindole scaffold influence its chemical properties and interaction mechanisms at a molecular level. jmchemsci.com These investigations often employ computational chemistry and targeted synthesis to dissect the contributions of different structural features. tandfonline.comacs.org The focus is on the mechanism of interaction rather than the ultimate biological outcome.

Computational and Crystallographic Analysis : Techniques like X-ray crystallography are used to determine the precise three-dimensional structure of isoindole derivatives. tandfonline.com This experimental data is then compared with theoretical models generated using Density Functional Theory (DFT) calculations. tandfonline.comtandfonline.com Such studies allow for the investigation of optimized geometries, bond lengths, bond angles, and electronic properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP), which are critical for predicting reactivity. tandfonline.com

Hirshfeld Surface Analysis : This computational tool is particularly useful for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.net For a series of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, Hirshfeld analysis revealed the prevalence of H···H, O···H, and C···H contacts, quantifying how different substituents alter the nature and extent of these non-covalent interactions. tandfonline.com

Systematic Structural Modification : SAR studies involve the systematic modification of the isoindole scaffold to probe for changes in activity. nih.govacs.org For example, in a series of isoindoline-dione-4-aminoquinolines, varying the length of an alkyl chain spacer and the nature of substituents was shown to directly impact their mechanism of action, which was further delineated through heme-binding studies and DFT calculations. nih.gov

Molecular Docking and Dynamics : In silico methods such as molecular docking and molecular dynamics are used to predict how isoindole derivatives bind to target macromolecules. nih.gov These studies can elucidate key interactions, such as π-π stacking, cation-π interactions, and hydrogen bonds with specific amino acid residues in a binding pocket. nih.gov For a series of 1-H-isoindole-1,3(2H)-dione derivatives, docking studies revealed the importance of interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterase enzymes, explaining the high inhibitory potential of derivatives containing appropriately substituted arylpiperazine residues on a mechanistic level. nih.gov This type of analysis helps identify which parts of the molecule are most critical for selective interaction. acs.org

Table 3: Summary of Mechanistic SAR Investigations on Isoindole Scaffolds

Isoindole Derivative SeriesAnalytical Technique(s)Key Mechanistic FindingReference
2-(4-arylthiazol-2-yl)isoindoline-1,3-dionesX-ray Crystallography, Hirshfeld Surface Analysis, DFTQuantified the contribution of different intermolecular contacts (e.g., H···H, O···H) to crystal packing and correlated structural changes with the net dipole moment and HOMO-LUMO energy gap. tandfonline.com
Isoindoline-dione-4-aminoquinolinesSynthesis, Heme-binding studies, DFTDemonstrated that antiplasmodial activity mechanism depends on both the alkyl chain spacer length and the nature of substituents at the C4/C5 positions. nih.gov
1-H-isoindole-1,3(2H)-dione derivativesMolecular Docking, Molecular DynamicsShowed that high inhibitory potential against cholinesterases is derived from simultaneous interactions with both the CAS and PAS regions of the enzyme, primarily through π-π stacking and hydrogen bonds. nih.gov
Isoindoline (B1297411) inhibitors of DPP8/DPP9Systematic Synthesis, Enzymatic AssaysDissected the inhibitor structure to identify that the piperazine (B1678402) ring system is the most probable modification point for imparting selectivity for the DPP8 enzyme over DPP9. acs.org
Tetrahydrochromeno[3,4-e]isoindole-1,3-dionesMolecular Docking, SynthesisCorrelated specific substitutions on the chromene and N-maleimide portions of the scaffold with improved binding scores against DNA gyrase, indicating a structure-based mechanism for interaction. rsc.org

Future Research Directions and Perspectives

The unique structural framework of 6-bromo-1H-isoindol-3-amine, featuring a reactive bromine atom and a nucleophilic amine group on a bicyclic heteroaromatic core, positions it as a compound of significant interest for future chemical and biological exploration. smolecule.com Its versatility as a synthetic intermediate opens numerous avenues for investigation, from the development of more efficient synthetic methodologies to its application in materials science and chemical biology. smolecule.comchemimpex.com

Q & A

Q. How can isotopic labeling (e.g., 15N^{15}N) aid in metabolic pathway tracing?

  • Advanced Technique : Synthesize 15N^{15}N-labeled amine via 15NH4Cl^{15}NH_4Cl in reductive amination. Use LC-MS/MS to track metabolite formation (e.g., glucuronide conjugates) in hepatocyte models .

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